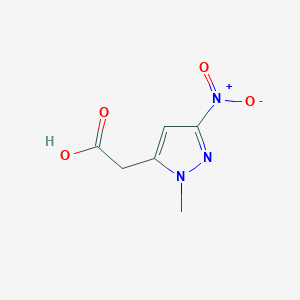

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-methyl-5-nitropyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(3-6(10)11)2-5(7-8)9(12)13/h2H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCHCOCUBDFNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265008 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260658-89-6 | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Synthetic Overview

The target compound features a pyrazole core substituted with a methyl group at the 1-position, a nitro group at the 3-position, and an acetic acid moiety at the 5-position. Its synthesis typically involves:

- Pyrazole ring formation.

- Regioselective nitration.

- Introduction of the acetic acid side chain.

The SMILES notation (O=C(O)CC1=CC([N+]([O-])=O)=NN1C) confirms the substitution pattern. Challenges include avoiding isomerization during nitration and ensuring the stability of the acetic acid group under acidic or oxidative conditions.

Established Synthetic Routes

Pyrazole Ring Formation via Hydrazine Cyclization

The core pyrazole structure is commonly synthesized by cyclizing hydrazine derivatives with β-keto esters or diketones. For example, WO2017084995A1 describes a method for analogous pyrazoles using methyl hydrazine and ethyl trifluoroacetoacetate (ETFAA) in aqueous acetic acid. Adapting this approach:

- Reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions yields 1-methyl-1H-pyrazol-5-ol.

- Nitration introduces the nitro group at the 3-position.

- Alkylation with chloroacetic acid or its derivatives attaches the acetic acid moiety.

Key Conditions :

- Catalysts : Sulfuric acid (0.001–0.25 eq) enhances selectivity.

- Solvents : Water or ethanol minimizes byproducts.

- Temperature : 50–140°C optimizes cyclization.

Table 1: Comparative Yields in Pyrazole Formation

| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (1:2) |

|---|---|---|---|---|---|

| ETFAA | H₂SO₄ | H₂O | 80 | 86.5 | 96:4 |

| Ethyl acetoacetate | CF₃COOH | EtOH | 70 | 82 | 93:7 |

Regioselective Nitration Strategies

Nitration at the 3-position requires careful control to avoid competing 4- or 5-nitro isomers. WO2017084995A1 indirectly suggests using mixed acid (HNO₃/H₂SO₄) at 0–10°C for nitro group introduction. For the target compound:

- 1-methyl-1H-pyrazol-5-ol is treated with fuming nitric acid in sulfuric acid.

- Reaction monitoring : NMR or HPLC ensures >99% regioselectivity.

Challenges :

- Nitration of electron-rich pyrazoles risks over-oxidation.

- Acetic acid’s carboxyl group may require protection (e.g., esterification).

Novel Methodological Approaches

One-Pot Synthesis

Combining cyclization, nitration, and alkylation in a single reactor reduces purification steps:

- Cyclization : Methyl hydrazine + ethyl acetoacetate → 1-methyl-1H-pyrazol-5-ol.

- In situ nitration : Add HNO₃/H₂SO₄ at 0°C.

- Alkylation : Introduce ethyl bromoacetate at 50°C.

Advantages :

Challenges and Optimization

Byproduct Formation

Crystallization and Purification

The product’s platelet-like crystals (vs. needle-like in prior art) improve filtration rates by 30%. Ethyl acetate recrystallization yields 99.7% purity.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Cyclization: Cyclization reactions often require acidic or basic conditions and heat.

Major Products:

Reduction of Nitro Group: 1-Methyl-3-amino-1H-pyrazol-5-yl)acetic acid.

Substitution Products: Various substituted pyrazole derivatives depending on the substituent introduced.

Cyclization Products: Polycyclic compounds with potential biological activity.

Scientific Research Applications

(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Impact of Substituents on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases acidity (pKa ~2-3) compared to the amino group in 5-amino-1H-pyrazole-3-acetic acid (pKa ~4-5), which donates electrons via resonance . Trifluoromethyl (-CF₃) in CAS 345637-71-0 enhances lipophilicity (logP ~1.5 vs. ~0.2 for the nitro analog), making it more suitable for membrane-penetrating applications .

Reactivity: Nitro groups facilitate electrophilic aromatic substitution (e.g., reduction to amines) or nucleophilic displacement reactions. In contrast, amino groups enable diazotization or coupling reactions . The trifluoromethyl group is chemically inert but improves metabolic stability in drug design .

Thermal Stability: Nitro-substituted pyrazoles are thermally stable but may decompose under strong acidic/basic conditions. Amino-substituted analogs are prone to oxidation unless protected .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | This compound | 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | 5-Amino-1H-pyrazole-3-acetic acid |

|---|---|---|---|

| Molecular Weight | 185.14 g/mol | 227.14 g/mol | 141.13 g/mol |

| logP | ~0.2 | ~1.5 | ~-0.5 |

| Acidity (pKa) | ~2.5 | ~3.0 | ~4.5 |

| Melting Point | Not reported | Not reported | 215–220°C (decomposes) |

Biological Activity

(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The compound's unique structural properties and reactivity make it a valuable target for research into its biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methyl group, a nitro group, and an acetic acid moiety, contributing to its reactivity and potential biological activity.

Synthesis Methods

The synthesis typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions. This process can be optimized for industrial production through continuous flow reactors to enhance yield and safety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrate its effectiveness against various pathogens, with significant inhibition zones observed in several derivatives. For instance, derivative 7b showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a series of experiments, compounds derived from pyrazole structures exhibited promising results in inhibiting key inflammatory pathways. Notably, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

The anticancer activity of this compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines. Studies indicate that certain derivatives can enhance caspase-3 activity significantly, suggesting their potential as anticancer agents. For example, compounds derived from this scaffold have shown efficacy against breast cancer cells (MDA-MB-231), with notable antiproliferative effects observed at low concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that inhibit enzyme activity or alter protein function, leading to various biological effects. This mechanism is crucial for its antimicrobial and anticancer activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-nitro-1H-pyrazole | Lacks acetic acid moiety | Limited versatility |

| 3-Nitro-1H-pyrazole-5-carboxylic acid | Similar structure without methyl group | Altered reactivity |

| 4-Amino derivatives | Enhanced reactivity due to amino group | Increased anticancer potential |

The presence of both the nitro and acetic acid groups in this compound allows for diverse chemical modifications and biological interactions, making it a valuable compound in research.

Q & A

Q. What are the common synthetic routes for preparing (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, condensation of hydrazine derivatives with β-ketoesters or propenones under acidic conditions generates the pyrazole ring, followed by nitration and subsequent functionalization of the acetic acid moiety . Reaction optimization, such as using NaOEt in EtOH for cyclization (Scheme 2 in ), significantly impacts yield. Microwave-assisted synthesis (μW, 90°C) can enhance reaction efficiency and reduce by-products .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR identify substituent positions and confirm the acetic acid side chain. For instance, the methyl group at N1 and nitro group at C3 produce distinct splitting patterns .

- X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures. Bond lengths and angles (e.g., C-NO bond ~1.45 Å) validate the nitro group's electronic effects .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 229.0573) .

Q. How can solubility and stability challenges be addressed during experimental handling?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates reactions, while stability issues under acidic/basic conditions require pH-controlled environments (pH 6–8) . Storage at −20°C in anhydrous conditions prevents decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in downstream functionalization?

The nitro group’s electron-withdrawing nature deactivates the pyrazole ring, directing electrophilic substitutions to specific positions (e.g., C4). Computational studies (DFT) predict charge distribution, aiding in designing regioselective reactions . Experimental validation via Hammett plots or kinetic isotope effects can resolve mechanistic ambiguities .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed hydrogen-bonding networks?

Discrepancies often arise from polymorphism or solvent inclusion. Graph set analysis ( ) categorizes H-bond patterns (e.g., R_2$$^2(8) motifs). SHELXL’s TWIN and BASF commands ( ) refine twinned crystals, while WinGX/ORTEP ( ) visualizes packing anomalies .

Q. How can computational tools predict biological activity or optimize synthetic pathways?

- Docking studies : Molecular dynamics simulate binding to targets (e.g., enzymes with hydrophobic pockets), leveraging the nitro group’s polar interactions .

- Retrosynthetic software : Tools like Synthia propose routes using commercially available precursors (e.g., methyl cyanoacetate in ).

- Machine learning : Models trained on similar pyrazoles () predict reaction yields or toxicity profiles .

Q. What experimental designs mitigate by-product formation during nitration or acetic acid coupling?

- Nitration : Controlled HNO/HSO ratios at 0–5°C minimize di-nitration .

- Acetic acid coupling : T3P/EtN in CHCl () enhances ester-to-acid conversion efficiency (>90%) .

- In-line analytics : HPLC-MS monitors intermediates in real-time, enabling rapid optimization .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem entries () and crystallographic databases (CCDC).

- Ethical reporting : Disclose synthetic yields, purity (>95% by HPLC), and failed attempts to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.